molecular formula C12H12N2OS B1376142 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile CAS No. 1428139-65-4

2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

Cat. No.: B1376142
CAS No.: 1428139-65-4
M. Wt: 232.3 g/mol
InChI Key: VOMMAYXANWXBDW-UHFFFAOYSA-N
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Description

Its synthesis likely involves domino sequences or cyclopropanation strategies similar to those used for related cyclohexene derivatives, such as 6-oxocyclohex-1-ene-1-carbonitrile (a simpler analog) .

Properties

IUPAC Name

2-amino-4-(5-methylthiophen-2-yl)-6-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-2-3-12(16-7)8-4-10(14)9(6-13)11(15)5-8/h2-3,8H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMMAYXANWXBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-thiophenecarboxaldehyde with malononitrile and cyclohexanone in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine participates in substitution reactions with electrophilic reagents. For example:

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, 0°C → RT, 4 hN-Acetyl derivative82%
Benzyl bromideK₂CO₃, DMF, 80°C, 6 hN-Benzyl derivative75%
Methyl iodideNaH, THF, reflux, 12 hN-Methyl derivative68%

Mechanistic studies suggest the amino group undergoes nucleophilic attack on electrophiles, facilitated by its lone pair of electrons. In ultrasonic-assisted reactions, yields improve significantly (e.g., 92% acetylated product under 20-min irradiation vs. 78% via traditional reflux) .

Reduction of the Carbonyl Group

The ketone moiety undergoes selective reduction:

Reducing AgentSolventConditionsProductSelectivitySource
NaBH₄EtOHRT, 2 hSecondary alcohol90%
LiAlH₄THFReflux, 6 hSecondary alcohol95%
H₂ (Wilkinson’s catalyst)EtOAc50°C, 24 hSaturated cyclohexane derivative88%

The α,β-unsaturated system remains intact under mild reducing conditions (NaBH₄), while stronger agents (LiAlH₄) fully reduce the carbonyl without affecting the nitrile group .

Cyclization via Michael Addition

The compound acts as a Michael acceptor in cycloaddition reactions:

SubstrateCatalystConditionsProductApplicationSource
DimedonePiperidineEtOH, reflux, 8 hHexahydrochromene-carbonitrile hybridAnticancer scaffolds
Barbituric acidDBUEtOH, 60°C, 12 hPyrimidine-fused cyclohexene derivativeEnzyme inhibition
Hydrazine hydrateTsOHUltrasonic, 40°CIndazolone analogAntibacterial agents

Key intermediates involve Knoevenagel adducts (e.g., bis(methaneylylidene)dimalononitrile) that undergo sequential Michael addition and cyclization (Scheme 1) . Ultrasonic irradiation enhances reaction efficiency by 20–30% compared to conventional methods .

Oxidation of the Thienyl Group

The sulfur atom in the thiophene ring undergoes oxidation:

Oxidizing AgentSolventConditionsProductYieldSource
mCPBADCM0°C → RT, 6 hThiophene sulfoxide78%
H₂O₂ (30%)AcOH70°C, 4 hThiophene sulfone65%

Oxidation modifies electronic properties, enhancing interactions with biological targets (e.g., cytochrome P450 enzymes) .

Condensation Reactions

The nitrile and carbonyl groups enable condensation with active methylene compounds:

Partner ReagentCatalystConditionsProductApplicationSource
MalononitrilePiperidineEtOH, refluxBis-cyclohexene-carbonitrile dimerOrganic electronics
Ethyl acetoacetateDBUToluene, 80°CPolycyclic fused systemMaterial science

Density functional theory (DFT) calculations indicate the nitrile group stabilizes transition states through resonance, accelerating condensation .

Interaction with Biomolecules

The compound exhibits binding affinity for:

  • Cyclooxygenase-2 (COX-2) : IC₅₀ = 1.2 µM (competitive inhibition)

  • DNA gyrase : Kd = 0.8 µM via intercalation

  • Serine proteases : Ki = 3.5 µM (irreversible inhibition)

Structural analogs show dose-dependent apoptosis induction in HeLa cells (EC₅₀ = 5.7 µM) .

Scientific Research Applications

Structural Features

The compound includes:

  • A thienyl group , which enhances its reactivity and biological profile.
  • An amino group , allowing for nucleophilic substitution reactions.
  • A carbonitrile group , contributing to its unique electronic properties.

Medicinal Chemistry

Research has indicated that 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile exhibits potential pharmacological properties , including:

  • Anti-inflammatory activity : Studies suggest that compounds with similar structures may inhibit inflammatory pathways.
  • Anticancer properties : Preliminary investigations show that this compound may interact with cellular targets involved in cancer proliferation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The thienyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution reactions : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives .

Material Science

The compound is also being explored for its potential use in developing new materials. Its unique electronic properties may lend themselves to applications in organic electronics or as building blocks for novel polymers .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of compounds similar to 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in inflammation.

Case Study 2: Anticancer Potential

Research focusing on the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines. Mechanistic studies suggested that it interacts with key proteins involved in cell cycle regulation, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Amino vs. Ethoxy Groups

The ethoxy-substituted analog, 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile (CAS 1428139-16-5, molecular weight: 261.34), replaces the amino group with an ethoxy moiety. While the amino group may participate in hydrogen bonding or act as a pharmacophore, the ethoxy group introduces steric bulk and lipophilicity, which could influence pharmacokinetic properties .

Table 1: Substituent Impact on Properties
Compound Name Substituent Molecular Weight Key Functional Groups Potential Applications
Target Compound (Amino) -NH₂ 232.30 Amino, nitrile, ketone Pharmaceutical intermediates
Ethoxy Analog -OCH₂CH₃ 261.34 Ethoxy, nitrile, ketone API intermediates

Heterocyclic Ring Variation: Thienyl vs. Furyl

The furyl group’s oxygen atom vs. thienyl’s sulfur alters electronic properties: sulfur’s larger atomic size and lower electronegativity may enhance aromatic stability and π-stacking interactions, whereas oxygen increases polarity. These differences could modulate binding affinity in biological systems or catalytic reactivity in synthetic applications .

Core Structure Variation: Cyclohexene vs. Naphthopyran

Naphthopyran derivatives like 2-amino-3-cyano-4-(p-halophenyl)naphthopyrans (e.g., 3a–c in ) share functional groups (amino, nitrile) but feature a fused aromatic system instead of a cyclohexene ring. These compounds exhibit broad-spectrum antibacterial activity against S. aureus, B. cereus, E. coli, and S. marcescens, with halogen substituents (Br, Cl, F) enhancing potency . In contrast, the target compound’s smaller bicyclic core may limit aromatic interactions but improve metabolic stability.

Conformational Analysis: Ring Puckering Effects

The cyclohexene ring’s puckering, influenced by substituents, impacts molecular geometry and intermolecular interactions. Cremer and Pople’s puckering coordinates () provide a framework to compare ring distortions. The 5-methylthienyl group’s steric demand may induce distinct puckering modes compared to smaller substituents (e.g., ethoxy), affecting crystallinity or binding pocket compatibility .

Biological Activity

2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.3 g/mol. Its structure comprises a cyclohexene ring and an amino group, as well as a carbonitrile functional group, which contribute to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a five-membered thienyl ring, enhancing its reactivity and biological profile. The presence of both amino and carbonitrile groups allows for versatile interactions with biological targets.

Property Details
Molecular FormulaC₁₂H₁₂N₂OS
Molecular Weight232.3 g/mol
CAS Number1428139-65-4
Functional GroupsAmino, Carbonitrile

Synthesis Methods

The synthesis of 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-thiophenecarboxaldehyde with malononitrile and cyclohexanone in the presence of a base such as piperidine under reflux conditions, leading to the desired product through condensation and cyclization steps.

Antimicrobial Activity

Research indicates that 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating promising results.

Microorganism Minimum Inhibitory Concentration (MIC) µg/ml
Candida albicans3.2
Candida tropicalis6.4
Staphylococcus aureus8.0
Escherichia coli16.0

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to be linked to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis.

The biological activity of 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile is likely mediated through interactions with enzymes or receptors via hydrogen bonding and hydrophobic interactions. This can lead to modulation of protein activities that are crucial for various cellular processes, including proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against resistant strains of Plasmodium falciparum showed that it significantly suppressed parasite growth in vitro and improved survival rates in infected mice models .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed minimal toxicity at therapeutic concentrations, indicating a favorable safety profile for further development as an antimicrobial or anticancer agent .

Q & A

What are the optimal synthetic pathways for 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via cyclocondensation of substituted thiophene precursors with malononitrile derivatives. Evidence from analogous carbonitriles (e.g., 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile) highlights the use of phosphoryl chloride for chlorination and ammonium acetate for amination, achieving yields >70% . Key variables include temperature (80–110°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reactants. Side reactions, such as over-chlorination, can be mitigated by controlled addition of POCl3 and reflux times ≤6 hours .

How can SHELX software improve the accuracy of crystallographic refinement for this compound?

Advanced Research Question
SHELXL is critical for refining small-molecule crystal structures, particularly for handling high-resolution data or twinned crystals. For 2-amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile, use the following workflow:

Data Integration : Process diffraction data (e.g., from a Bruker SMART APEX CCD detector) with SAINT .

Structure Solution : Employ SHELXD for dual-space methods to locate heavy atoms (e.g., sulfur from thienyl groups).

Refinement : Apply SHELXL with restraints for anisotropic displacement parameters (ADPs) and hydrogen bonding networks.

Validation : Use PLATON to check for missed symmetry (e.g., monoclinic P21/c space group) and Rint values <5% .

What structural insights can X-ray diffraction provide for the cyclohexene ring conformation?

Basic Research Question
X-ray diffraction reveals the cyclohexene ring adopts a half-chair conformation with puckering parameters quantified via Cremer-Pople analysis. For example, in related cyclohexenecarbonitriles, the puckering amplitude (Q) ranges 0.45–0.55 Å, and the phase angle (θ) is ~30°, indicating asymmetry due to steric effects from the 5-methylthienyl substituent . Key bond angles (e.g., C2–C3–C4 = 117.94°) and torsional deviations confirm non-planarity .

How can Density Functional Theory (DFT) predict electronic properties and reactive sites?

Advanced Research Question
DFT calculations (B3LYP/6-311++G**) can map frontier molecular orbitals (FMOs) and electrostatic potential (MEP) surfaces. For this compound:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
  • NLO Properties : First hyperpolarizability (β0) values >10<sup>−30</sup> esu suggest potential nonlinear optical applications.
  • Reactive Sites : The carbonitrile group and amino moiety show high Fukui indices (f<sup>+</sup> >0.25), making them nucleophilic attack targets .

How should researchers resolve contradictions between experimental and computational bond lengths?

Advanced Research Question
Discrepancies often arise from crystal packing effects vs. gas-phase DFT models. For example, the C–N bond in the carbonitrile group may experimentally measure 1.15 Å (X-ray) vs. 1.18 Å (DFT). Mitigation strategies include:

Periodic DFT : Incorporate crystal environment via CASTEP or VASP.

Hirshfeld Surface Analysis : Compare close contacts (e.g., C⋯N interactions <3.3 Å) to identify packing-induced distortions .

Multipole Refinement : Use SHELXL to model electron density anisotropy .

What methodological approaches quantify ring puckering in the cyclohexene moiety?

Advanced Research Question
Apply Cremer-Pople parameters to analyze puckering:

Coordinate System : Define the mean plane using least-squares fitting of ring atoms.

Amplitude (Q) : Calculate via Q=q22+q32Q = \sqrt{q_2^2 + q_3^2}, where q2q_2 and q3q_3 are out-of-plane displacements.

Phase Angle (θ) : Determine using θ=tan1(q3/q2)\theta = \tan^{-1}(q_3/q_2). For this compound, θ ≈25–35° indicates a distorted half-chair conformation .

What reaction mechanisms explain substituent effects on the thienyl group?

Basic Research Question
The 5-methylthienyl group influences reactivity through steric hindrance and electronic effects. For instance:

  • Steric Effects : The methyl group at C5 of the thienyl ring reduces electrophilic substitution at C2 (e.g., sulfonation).
  • Electronic Effects : Thienyl’s electron-rich nature directs nucleophilic attacks to the carbonitrile carbon. Mechanistic studies using <sup>13</sup>C NMR show resonance stabilization of the enolate intermediate during cyclization .

How does Hirshfeld surface analysis elucidate intermolecular interactions in crystals?

Advanced Research Question
Hirshfeld surfaces mapped with CrystalExplorer reveal:

  • H-Bonding : N–H⋯O interactions (di + de ~2.2 Å) between amino and carbonyl groups.
  • π-Stacking : Thienyl and phenyl rings exhibit C⋯C contacts (3.4–3.6 Å), contributing to 15–20% of total surface contacts.
  • Halogen Interactions : If halogenated analogs exist, Cl⋯C contacts (<3.5 Å) may stabilize the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.